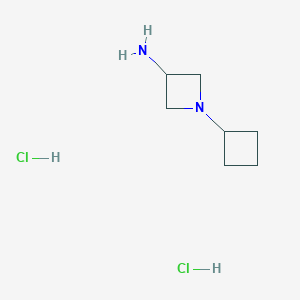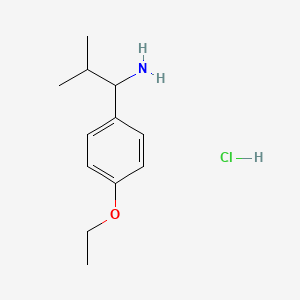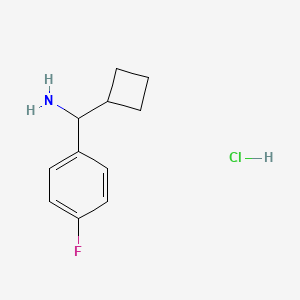
1-(3-クロロピラジン-2-イル)-デカヒドロキノリン
説明
The compound “1-(3-Chloropyrazin-2-yl)-decahydroquinoline” is a complex organic molecule that likely contains a pyrazine ring (a six-membered ring with two nitrogen atoms) and a decahydroquinoline structure .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chloropyrazin-2-yl)-decahydroquinoline” were not found, related compounds such as 3-chloropyrazine-2-carboxamide have been synthesized through aminodehalogenation with variously substituted benzylamines . Another method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives .Molecular Structure Analysis
The molecular structure of “1-(3-Chloropyrazin-2-yl)-decahydroquinoline” would likely be complex due to the presence of the pyrazine and decahydroquinoline structures. Related compounds have been analyzed using techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy .科学的研究の応用
化学合成
有機化学における汎用性の高いビルディングブロックとして、「1-(3-クロロピラジン-2-イル)-デカヒドロキノリン」は、幅広い化学製品の合成に使用されています。その反応性により、化学者は様々な合成経路を通じて複雑な分子を構築することができ、これは染料、樹脂、その他の特殊化学品の製造に応用できます .
創薬
この化合物は創薬プロセスにおいて重要な役割を果たします。その独特の化学構造は、生物学的標的と相互作用することができ、新しい薬物候補の開発のための貴重な足場となります。この化合物は、様々な疾患に対する生物学的活性をスクリーニングする誘導体ライブラリーの構築に使用できます .
生化学
生化学において、「1-(3-クロロピラジン-2-イル)-デカヒドロキノリン」は、酵素-基質相互作用を研究し、生化学的経路のアッセイを開発するために使用できます。特定の酵素または受容体に結合する能力は、様々な生化学的プロセスの作用機序を理解するのに役立ちます .
作用機序
The mechanism of action of 1-(3-Chloropyrazin-2-yl)-decahydroquinoline is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes involved in the metabolism of drugs. It is also believed to act by inhibiting the growth of cancer cells and by protecting against oxidative stress. Additionally, it is believed to act as an antioxidant, anti-inflammatory, and anti-viral agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Chloropyrazin-2-yl)-decahydroquinoline have not yet been fully studied. However, it is believed to have a number of beneficial effects, including the inhibition of the growth of cancer cells, protection against oxidative stress, modulation of the activity of certain enzymes involved in the metabolism of drugs, and antioxidant, anti-inflammatory, and anti-viral activities. Additionally, it is believed to have neuroprotective effects.
実験室実験の利点と制限
1-(3-Chloropyrazin-2-yl)-decahydroquinoline has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is believed to have a number of beneficial effects, including the inhibition of the growth of cancer cells, protection against oxidative stress, modulation of the activity of certain enzymes involved in the metabolism of drugs, and antioxidant, anti-inflammatory, and anti-viral activities. However, there are also some limitations to its use in laboratory experiments. For example, it is not yet fully understood how it works and how it interacts with other chemicals and biological systems. Additionally, it is not yet known if it has any adverse effects.
将来の方向性
1-(3-Chloropyrazin-2-yl)-decahydroquinoline has potential for a number of future applications. For example, further research could be done to explore its potential as a pharmaceutical agent and as a laboratory reagent. Additionally, further research could be done to explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential as an antioxidant, anti-inflammatory, and anti-viral agent. Finally, further research could be done to explore its potential as a neuroprotectant and to modulate the activity of certain enzymes involved in the metabolism of drugs.
特性
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c14-12-13(16-8-7-15-12)17-9-3-5-10-4-1-2-6-11(10)17/h7-8,10-11H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFVUHPYTOGTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)

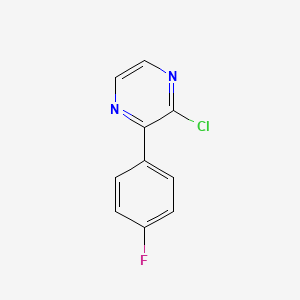
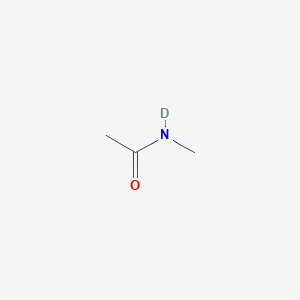
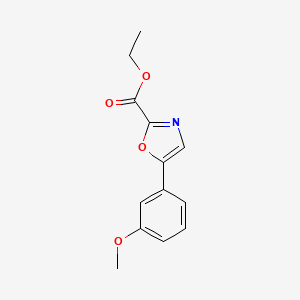
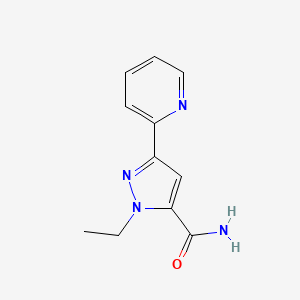
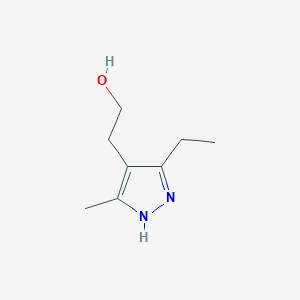

![3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile](/img/structure/B1489490.png)
